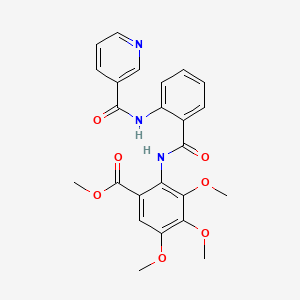

Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate

Description

2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester is a structurally complex benzoic acid derivative. Its core structure comprises a methyl ester of benzoic acid substituted with three methoxy groups at positions 3, 4, and 3. Additionally, it features two amide linkages: one connecting the benzoic acid moiety to a benzoyl group and another bridging the benzoyl group to a 3-pyridinylcarbonyl unit.

Properties

IUPAC Name |

methyl 3,4,5-trimethoxy-2-[[2-(pyridine-3-carbonylamino)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O7/c1-31-18-12-16(24(30)34-4)19(21(33-3)20(18)32-2)27-23(29)15-9-5-6-10-17(15)26-22(28)14-8-7-11-25-13-14/h5-13H,1-4H3,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZREYMSIRCHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preterramide C is typically isolated from the culture of Aspergillus terreus. The fungus is grown in a suitable medium, and the compound is extracted using organic solvents. The crude extract is then purified using chromatographic techniques to obtain Preterramide C in its pure form .

Chemical Reactions Analysis

Preterramide C undergoes various chemical reactions, including:

Oxidation: Preterramide C can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to yield various reduced forms.

Substitution: Preterramide C can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Preterramide C has several scientific research applications:

Chemistry: It is used as a reference compound in the study of fungal metabolites and their chemical properties.

Biology: Preterramide C is studied for its biological activities, including its antibacterial and anticancer properties. .

Industry: Preterramide C is used in the development of new antibiotics and anticancer drugs

Mechanism of Action

Preterramide C exerts its effects by inhibiting specific molecular targets and pathways. It inhibits the production of nitric oxide induced by lipopolysaccharides in RAW 264.7 cells, which is a key pathway in inflammation . Additionally, it inhibits the growth of cancer cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related analogs from the provided evidence, focusing on functional groups, substituents, and inferred biological relevance.

Methyl 2-[(4-isopropoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Structural Similarities: Both compounds contain a methyl ester of a carboxylic acid and an amide-linked benzoyl group. Heterocyclic rings are present: the target has a pyridine ring, while this analog includes a tetrahydrothieno[2,3-c]pyridine system.

- Key Differences: The analog’s thienopyridine core is saturated and substituted with four methyl groups, enhancing lipophilicity. A 4-isopropoxybenzoyl group replaces the target’s 3-pyridinylcarbonyl unit, likely altering receptor-binding specificity.

- The target’s pyridine and trimethoxy groups may favor interactions with enzymes or receptors requiring polar interactions.

2,4,6-Trimethylbenzoic Acid and Derivatives

- Structural Similarities :

- Both share a benzoic acid backbone.

- Ester derivatives (e.g., 2,4-D ethylhexyl/isopropyl esters) highlight the importance of ester groups in modulating bioavailability.

- Key Differences: The target’s 3,4,5-trimethoxy substituents are electron-donating, whereas 2,4,6-trimethyl groups in the analog are less polar. Chlorinated phenoxyacetates (e.g., 2,4-D esters) in are herbicides, implying that the target’s methoxy groups may confer different bioactivity.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structural Similarities :

- Both are methyl esters of benzoic acid derivatives.

- Heterocyclic substituents (triazine in sulfonylureas vs. pyridine in the target) suggest possible agrochemical relevance.

- Key Differences :

- Sulfonylurea herbicides feature a sulfonylurea bridge critical for acetolactate synthase inhibition, while the target’s amide linkages may target distinct pathways.

- The pyridine ring in the target could facilitate metal coordination or π-π stacking absent in sulfonylureas.

- Inferred Applications :

- The target’s amide groups may offer stability against hydrolysis compared to sulfonylureas, which are prone to metabolic degradation.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Bioactivity : The target’s trimethoxy and pyridine groups may synergize to enhance binding to enzymes like cytochrome P450 or receptors requiring aromatic stacking, as seen in kinase inhibitors .

- Stability : Compared to sulfonylureas , the amide linkages in the target could reduce susceptibility to hydrolysis, extending half-life in biological systems.

- Agrochemical Potential: The structural resemblance to 2,4-D esters suggests herbicidal activity, but the pyridine moiety might redirect specificity toward insect or fungal targets.

Biological Activity

The compound 2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester , also known as TMBA methyl ester, is a derivative of trimethoxybenzoic acid. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 455.45 g/mol. The structural features that contribute to its biological activity include the pyridinylcarbonyl group and the trimethoxybenzoic acid moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TMBA derivatives. For instance, a study evaluated various derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

| Compound | Target Strain | MIC (µM) | Notes |

|---|---|---|---|

| TMBA Derivative 1 | S. aureus 272123 | 100 | Effective against resistant strain |

| TMBA Derivative 2 | Salmonella enterica SL1344 | 50 | Inhibits efflux pumps |

| TMBA Derivative 3 | E. coli ATCC 25922 | >100 | No observable activity |

Anticancer Activity

In addition to antimicrobial effects, TMBA methyl ester has been investigated for its anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Specific studies have shown that TMBA can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at concentrations ranging from 10 to 50 µM .

The biological activity of TMBA methyl ester can be attributed to several mechanisms:

- Inhibition of Efflux Pumps : Some derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for antibiotic resistance. This action enhances the efficacy of conventional antibiotics .

- Induction of Apoptosis : In cancer cells, TMBA may trigger apoptosis via activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

- Synergistic Effects : When combined with traditional antibiotics, TMBA derivatives have demonstrated synergistic effects that lower the MICs of these antibiotics against resistant strains .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation of TMBA derivatives against various pathogens revealed that compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to their non-methoxy counterparts .

- Anticancer Research : A study focused on the effects of TMBA on breast cancer cell lines showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.